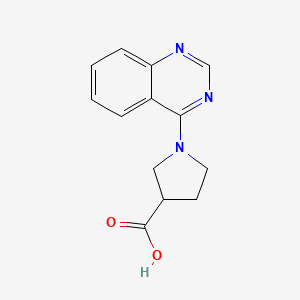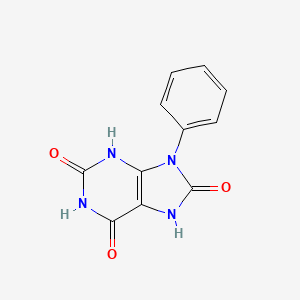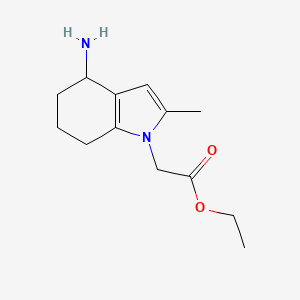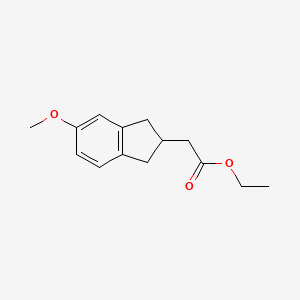
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system substituted with a methoxy group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as benzyl derivatives.
Esterification: The final step involves the esterification of the indene derivative with ethyl acetate. This can be done using acid catalysts such as sulfuric acid or through transesterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indene ring, converting it to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid.
Reduction: Formation of 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the indene ring system play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(5-methoxy-1H-indol-2-yl)acetate: Similar structure but with an indole ring instead of an indene ring.
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness: The unique combination of the indene ring system with a methoxy group and an ethyl acetate moiety gives this compound distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
402933-34-0 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)8-10-6-11-4-5-13(16-2)9-12(11)7-10/h4-5,9-10H,3,6-8H2,1-2H3 |
Clave InChI |
IHAWUOQWFRVIKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC2=C(C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


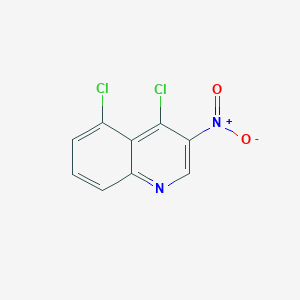
![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
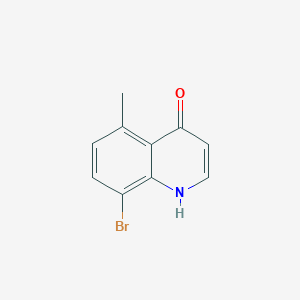

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)


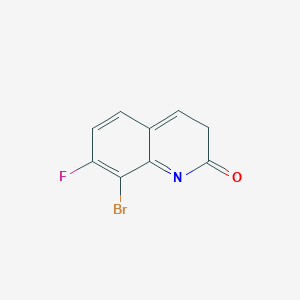
![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
